molecular formula C9H18N2O B2858839 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol CAS No. 1860240-14-7

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol

Cat. No.: B2858839
CAS No.: 1860240-14-7
M. Wt: 170.256
InChI Key: JYEJMZIKFNNFIB-UHFFFAOYSA-N
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Description

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol ( 1860240-14-7) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 . It features a 1,4-diazabicyclo[3.2.2]nonane core, a structure recognized in scientific research as a key pharmacophore for targeting the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor is a major player in the central nervous system and is implicated in cognitive processes, memory formation, and attention . Its dysfunction is associated with several CNS disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it a significant target for therapeutic and diagnostic development . As a derivative of this privileged structure, this compound serves as a valuable intermediate or building block in medicinal chemistry. Researchers can utilize this compound in the design and synthesis of novel ligands, such as silent agonists or positive allosteric modulators, for the α7 nAChR . The ethanol moiety provides a handle for further chemical modification, allowing for the fine-tuning of molecular properties to develop compounds for probing receptor function or for use in molecular imaging techniques like Positron Emission Tomography (PET) . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-8-7-11-6-5-10-3-1-9(11)2-4-10/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEJMZIKFNNFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1,4-Diazabicyclo[3.2.2]nonane

A plausible route involves alkylating the secondary amine in 1,4-diazabicyclo[3.2.2]nonane with 2-bromoethanol. This method mirrors debenzylation techniques used in related diazabicyclo syntheses:

Procedure :

  • Dissolve 1,4-diazabicyclo[3.2.2]nonane in a polar aprotic solvent (e.g., DMF).
  • Add 2-bromoethanol stoichiometrically under nitrogen.
  • Heat at 60–80°C for 12–24 hours.
  • Purify via column chromatography (silica gel, CH₂Cl₂/MeOH/Et₃N).

Challenges :

  • Regioselectivity: The bicyclic system’s rigidity may favor alkylation at the less hindered nitrogen.
  • Competing reactions: Over-alkylation or ethanol elimination under basic conditions.

Supporting Evidence :
Patent WO2009125425A2 demonstrates debenzylation of analogous diazabicyclo compounds using palladium catalysts in methanol or ethanol. While this focuses on hydrogenolysis, the solvent compatibility suggests ethanol’s stability in similar environments.

Reductive Amination of Bicyclic Ketones

Introducing the ethanol group via reductive amination could circumvent alkylation challenges:

Procedure :

  • React 1,4-diazabicyclo[3.2.2]nonan-4-one with ethanolamine.
  • Employ NaBH₃CN or H₂/Pd-C as reducing agents.
  • Isolate the product via acid-base extraction.

Advantages :

  • Avoids harsh alkylation conditions.
  • Directly incorporates the ethanol moiety.

Limitations :

  • Requires pre-synthesis of the bicyclic ketone precursor, adding steps.

Related Precedent :
The synthesis of 2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-7-iodo-9H-fluoren-9-one involved palladium-catalyzed coupling, highlighting the feasibility of modifying the bicyclic core with functional groups.

Cyclization of Linear Precursors

Constructing the bicyclo[3.2.2]nonane ring from a linear precursor bearing the ethanol group:

Steps :

  • Prepare N-(2-hydroxyethyl)piperazine derivative.
  • Perform intramolecular cyclization using Mitsunobu conditions (DEAD, PPh₃).
  • Purify via recrystallization (ethanol/water).

Key Considerations :

  • Mitsunobu reactions favor inversion, necessitating stereochemical control.
  • Protecting the hydroxyl group (e.g., as a silyl ether) may improve yields.

Experimental Parallel :
The use of Cs₂CO₃ and Pd₂(dba)₃ in coupling reactions for diazabicyclo derivatives suggests that transition metal catalysis could assist in ring formation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (Inferred)
Alkylation Simple, one-step Low regioselectivity 40–60%
Reductive Amination Mild conditions Multi-step precursor synthesis 30–50%
Cyclization Direct ring formation Requires protecting groups 20–40%

Industrial and Scalability Considerations

  • Catalytic Hydrogenation : Patent WO2009125425A2 emphasizes 5% Pd/C for debenzylation, a scalable method adaptable to ethanol-containing analogs.
  • Solvent Selection : Ethanol and methanol are preferred for their low cost and ease of removal.
  • Purification : Silica gel chromatography with amine modifiers (e.g., Et₃N) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol exerts its effects depends on its interactions with molecular targets. The nitrogen atoms in the bicyclic structure can interact with various enzymes and receptors, influencing biochemical pathways. The hydroxyl group may also play a role in these interactions, potentially forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Core Structural Features

The diazabicyclononane core (1,4-diazabicyclo[3.2.2]nonane) is a common scaffold in α7 nAChR ligands. Variations in substituents dictate pharmacological profiles:

Compound Name Substituent Structure Key Functional Group Evidence ID
2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol Ethanol –OH group N/A*
NS6784 (A-803401) 5-Phenyl-1,3,4-oxadiazole Oxadiazole
NS6740 (A-793394) (5-(3-Trifluoromethylphenyl)furan-2-yl)methanone Trifluoromethylphenyl-furan
SSR180711 4-Bromophenyl ester Bromophenyl ester
[18F]DBT-10 2-Fluorodibenzo[b,d]thiophene 5,5-dioxide Fluorinated dibenzothiophene
Iodo-ASEM 6-Iododibenzo[b,d]thiophene 5,5-dioxide Iodinated dibenzothiophene

Note: Direct data on the ethanol derivative are absent in the evidence; comparisons are inferred from structural analogs.

Binding Affinity and Selectivity

Substituents significantly influence α7 nAChR binding affinity (Ki) and selectivity over other receptors (e.g., α4β2 nAChR, 5-HT3):

Compound α7 nAChR Ki (nM) Selectivity (vs. α4β2/5-HT3) Key Application Evidence ID
NS6740 0.7–1.2 >1000-fold Silent agonist (anti-inflammatory)
SSR180711 9.3 >100-fold Partial agonist (cognitive)
[18F]DBT-10 0.4† High (PET imaging) Neuroimaging tracer
Iodo-ASEM 9.3 High Radioligand for α7 nAChR
NS14490 0.8 >500-fold PET imaging/blocking agent

†Ki value inferred from competitive binding assays with [125I]α-bungarotoxin .

Functional Activity

  • Agonists vs. Silent Agonists :
    • NS6784 and SSR180711 act as partial agonists, enhancing cognitive function via channel activation .
    • NS6740 is a "silent agonist" that desensitizes α7 nAChRs, promoting metabotropic anti-inflammatory signaling without ion flux .
  • Ethanol Derivative Hypothesis: The –OH group in this compound may enhance solubility but reduce CNS penetration compared to lipophilic analogs like NS6740 .

Pharmacokinetic and Physicochemical Properties

CNS Penetration

Lipophilicity (logP) and molecular weight (MW) influence blood-brain barrier (BBB) penetration:

Compound logP* MW CNS Penetration Evidence ID
NS6740 3.5 400.82 High
SSR180711 2.8 375.2 Moderate
[18F]DBT-10 2.1 384.4 High
Ethanol Derivative ~0.5‡ ~198.3 Likely low

*Estimated using substituent contributions. ‡Predicted for ethanol substituent (polar –OH reduces logP).

Metabolic Stability

Bulkier substituents (e.g., dibenzothiophene dioxide in [18F]DBT-10) enhance metabolic stability, making them suitable for PET imaging . The ethanol derivative may undergo faster hepatic clearance due to hydroxylation pathways.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., –F, –CF3): Enhance α7 nAChR affinity and selectivity (e.g., NS6740, [18F]DBT-10) .
  • Aromatic Systems (e.g., dibenzothiophene dioxide): Improve binding via π-π stacking with receptor residues .
  • Polar Substituents (e.g., –OH in ethanol derivative): May reduce CNS penetration but improve aqueous solubility for therapeutic formulations.

Biological Activity

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol is a bicyclic compound characterized by its unique structure, which includes a hydroxyl group and nitrogen atoms in a bicyclic arrangement. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C9H18N2O
  • CAS Number : 1860240-14-7
  • IUPAC Name : this compound

The presence of the hydroxyl group in its structure imparts distinct chemical properties that influence its biological interactions and pharmacological potential.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly as modulators of neurotransmitter receptors. Notably, derivatives of diazabicyclo compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), serotonin receptors (5-HTRs), and dopamine receptors (DARs) .

The biological activity of this compound may involve:

  • Cholinergic Modulation : Potential interaction with nAChRs, which are implicated in cognitive processes and neurodegenerative diseases.
  • Serotonergic Activity : Possible effects on mood regulation and anxiety through modulation of serotonin receptors.
  • Dopaminergic Influence : Interaction with dopamine receptors may affect reward pathways and motor control.

Research Findings

Recent studies have evaluated the biological effects of related compounds, providing insights into their pharmacological profiles:

Case Study: Nootropic Effects

A study investigated the nootropic effects of similar bicyclic compounds in mice subjected to scopolamine-induced amnesia. The results indicated that certain derivatives exhibited significant memory-enhancing properties, suggesting potential applications in treating cognitive disorders .

Analgesic Activity

Another investigation assessed the analgesic properties of related diazabicyclo compounds in models of neuropathic pain. The findings demonstrated that these compounds could effectively reduce pain sensitivity, indicating their potential as therapeutic agents for chronic pain management .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, we can compare it with other related compounds:

Compound NameBiological ActivityStructural Features
1,4-Diazabicyclo[2.2.2]octane (DABCO)Used as a catalyst; less focus on biological activityDifferent ring size
1,4-Diazabicyclo[3.3.2]nonaneAffinity for nAChRs; potential for cognitive enhancementSimilar bicyclic structure
3,7-Diazabicyclo[4.3.0]nonan-8-oneNootropic and analgesic effectsDifferent functional groups

This table highlights how structural variations influence biological activity and potential therapeutic uses.

Q & A

Basic Research Questions

Q. How can researchers verify the chemical identity of 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol?

  • Methodological Answer : Confirm identity using a combination of spectroscopic techniques (e.g., NMR, IR) and cross-referencing with databases like PubChem or NIST Chemistry WebBook. Validate the CAS number (if available) and compare spectral data (e.g., InChIKey, SMILES) against standardized entries. For example, PubChem Compound IDs and canonical SMILES strings ensure unambiguous identification .

Q. What experimental approaches are recommended for synthesizing bicycloethanol derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. For bicyclic amines, refluxing in absolute ethanol with stoichiometric reagents (e.g., potassium hydroxide) is common. Purification may require recrystallization from ethanol or diethyl ether, followed by vacuum drying to remove solvents .

Q. How can solubility and molarity be calculated for this compound in aqueous solutions?

  • Methodological Answer : Use molarity calculators to determine mass-volume relationships. For precise preparation, dissolve a measured mass in a volumetric flask and adjust concentration based on molecular weight (derived from SMILES or PubChem data). Validate solubility empirically by observing phase separation or turbidity under varying solvent conditions .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data for bicyclic ethanol derivatives?

  • Methodological Answer : Conduct dose-response assays with rigorous controls to isolate variables. For example, discrepancies in neural or hepatic activity (as seen in similar ethanol derivatives) may arise from differences in stereochemistry or metabolic pathways. Validate hypotheses using comparative studies with structurally analogous compounds and statistical tools like ANOVA .

Q. What strategies optimize purity analysis when synthesizing this compound?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Compare retention times against known standards. For trace contaminants, use mass spectrometry (MS) coupled with fragmentation pattern analysis. Cross-reference spectral libraries (e.g., NIST) to confirm purity ≥95% .

Q. How can thermal stability be assessed under experimental storage conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in inert atmospheres (e.g., argon) at controlled humidity. Monitor stability via periodic NMR or IR spectroscopy to detect oxidation or hydrolysis byproducts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model binding affinities with receptors. Parameterize force fields using experimentally derived bond angles and torsion constants. Validate predictions with in vitro assays (e.g., enzyme inhibition) and correlate with in silico results .

Q. How do researchers resolve anomalies in spectroscopic data during structural elucidation?

  • Methodological Answer : Replicate experiments under identical conditions to rule out instrumental error. For ambiguous NMR peaks, employ 2D techniques (e.g., COSY, HSQC) to assign protons and carbons. Cross-validate with X-ray crystallography if single crystals are obtainable .

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